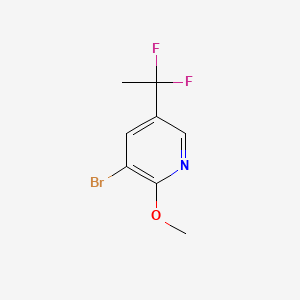
3-Bromo-5-(1,1-difluoroethyl)-2-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(1,1-difluoroethyl)-2-methoxypyridine is an organic compound with the molecular formula C8H8BrF2NO This compound is part of the pyridine family, characterized by a bromine atom at the third position, a difluoroethyl group at the fifth position, and a methoxy group at the second position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(1,1-difluoroethyl)-2-methoxypyridine typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis often begins with 2-methoxypyridine.
Difluoroethylation: The difluoroethyl group is introduced using difluoroethylating agents such as 1,1-difluoroethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Catalysis: Employing catalysts to improve yield and selectivity.
Types of Reactions:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alkoxides.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Major Products:
Substituted Pyridines: Products depend on the nucleophile used in substitution reactions.
N-Oxides: Formed through oxidation.
Coupled Products: Resulting from coupling reactions with aryl or vinyl halides.
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.
Biochemical Studies: Used in studies involving enzyme inhibition and receptor binding.
Industry:
Agrochemicals: Potential use in the development of new pesticides and herbicides.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(1,1-difluoroethyl)-2-methoxypyridine depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The difluoroethyl group can enhance binding affinity and selectivity towards certain molecular targets, while the bromine atom can participate in halogen bonding, influencing the compound’s overall reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
3-Bromo-5-(1,1-difluoroethyl)pyridine: Lacks the methoxy group, affecting its reactivity and applications.
2-Methoxy-5-(1,1-difluoroethyl)pyridine:
Uniqueness: 3-Bromo-5-(1,1-difluoroethyl)-2-methoxypyridine is unique due to the combination of the bromine, difluoroethyl, and methoxy groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C8H8BrF2NO |
|---|---|
Poids moléculaire |
252.06 g/mol |
Nom IUPAC |
3-bromo-5-(1,1-difluoroethyl)-2-methoxypyridine |
InChI |
InChI=1S/C8H8BrF2NO/c1-8(10,11)5-3-6(9)7(13-2)12-4-5/h3-4H,1-2H3 |
Clé InChI |
SLNFYNGLSKSAAF-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(N=C1)OC)Br)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


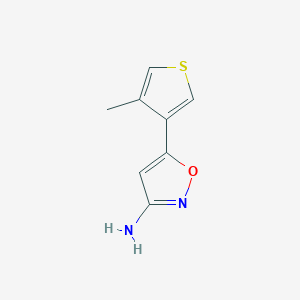
![3-[(3-Bromophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B13538865.png)
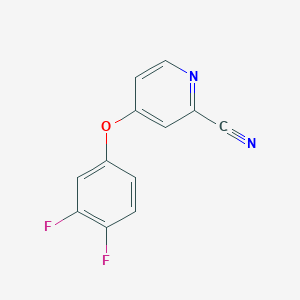
![3-[(Tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylicacid](/img/structure/B13538874.png)
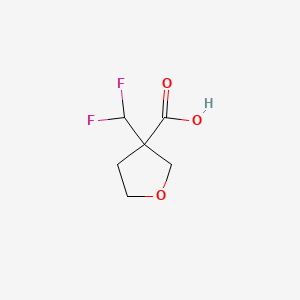
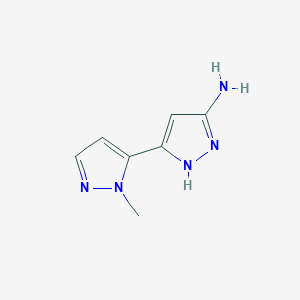

![Ethyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13538888.png)
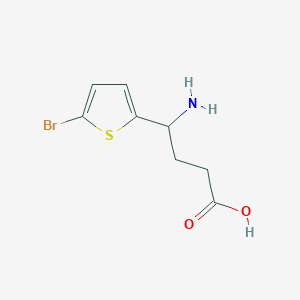
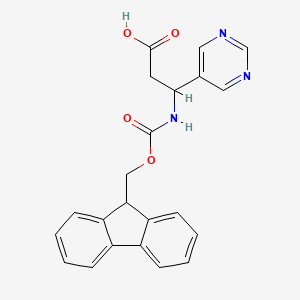


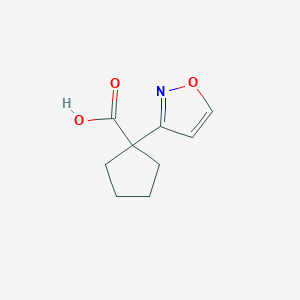
![Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate](/img/structure/B13538917.png)
